Cas no 923512-80-5 (1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one)

1-{4-[3-(4-Fluorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a fluorophenyl group and a piperazine moiety. Its structural complexity suggests potential utility as a bioactive intermediate or pharmacological agent, particularly in targeting kinase or receptor-based pathways. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the piperazine linker contributes to solubility and conformational flexibility. This compound's modular design allows for further derivatization, making it a versatile scaffold for medicinal chemistry research. Its well-defined synthetic route ensures reproducibility, and its purity profile supports applications in high-throughput screening or structure-activity relationship studies.
1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one structure
923512-80-5 structure
商品名:1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one
CAS番号:923512-80-5
MF:C24H24FN7O
メガワット:445.492067337036
CID:5499100

1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
    • 1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one
    • インチ: 1S/C24H24FN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3
    • InChIKey: XXFRWGXICBJEBK-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=NC=NC3N(C4=CC=C(F)C=C4)N=NC=32)CC1)(=O)C(C1=CC=CC=C1)CC

1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2865-0421-1mg
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2865-0421-25mg
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2865-0421-10μmol
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2865-0421-3mg
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2865-0421-5mg
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2865-0421-20mg
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2865-0421-75mg
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2865-0421-20μmol
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2865-0421-2μmol
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2865-0421-5μmol
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
923512-80-5 90%+
5μl
$63.0 2023-05-16

1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one 関連文献

1-{4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-oneに関する追加情報

Compound CAS No. 923512-80-5: A Comprehensive Overview

The compound with CAS No. 923512-80-5, known as 1-{4-[3-(4-fluorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperazine ring fused with a triazolo[4,5-d]pyrimidine moiety and a phenylbutanone group. The integration of these structural elements contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of triazolo[4,5-d]pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the 4-fluorophenyl group in this compound adds further complexity to its structure, potentially enhancing its binding affinity to specific molecular targets. This makes it a promising candidate for research into treatments for various diseases, including cancer and inflammatory disorders.

The synthesis of this compound involves a series of intricate organic reactions, including ring-closing metathesis, nucleophilic substitution, and condensation reactions. Researchers have employed advanced methodologies to optimize the synthesis process, ensuring high yields and purity. These efforts have been documented in recent publications, underscoring the compound's potential as a lead molecule in preclinical studies.

In terms of biological activity, this compound has demonstrated significant inhibitory effects on several key enzymes and receptors. For instance, studies have shown that it exhibits potent activity against Janus kinase 2 (JAK2) and Bruton's tyrosine kinase (BTK), both of which are critical targets in the treatment of autoimmune diseases and hematological malignancies. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in neurodegenerative diseases.

The structural uniqueness of this compound also lends itself to further modifications and derivatization. Scientists are exploring the impact of substituent variations on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining its suitability as an orally bioavailable drug candidate.

Moreover, computational modeling techniques have been employed to predict the compound's behavior in various biological systems. Molecular docking studies have revealed favorable interactions with target proteins, providing insights into its mechanism of action. These findings have been corroborated by experimental data from in vitro assays, reinforcing the compound's potential as a therapeutic agent.

As research progresses, the compound is also being evaluated for its safety profile. Preliminary toxicological studies indicate that it exhibits low cytotoxicity at therapeutic concentrations, which is a favorable attribute for drug development. However, further investigations are required to fully assess its long-term safety and efficacy in animal models.

In conclusion, CAS No. 923512-80-5 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for future therapeutic applications. Ongoing research continues to unravel its full potential, paving the way for innovative treatments across diverse disease areas.

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